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The enzyme 11[3-hydroxysteroid dehydrogenase type 1 (113-HSD1) has emerged as a
compelling therapeutic target for a range of metabolic disorders, including type 2 diabetes,
obesity, and metabolic syndrome. By catalyzing the conversion of inactive cortisone to active
cortisol within key metabolic tissues like the liver and adipose tissue, 113-HSD1 amplifies local
glucocorticoid action, contributing to the pathophysiology of these conditions. Consequently,
the development of selective 113-HSD1 inhibitors has been a significant focus of
pharmaceutical research. This guide provides a head-to-head comparison of several selective
11B-HSDL1 inhibitors that have progressed to various stages of preclinical and clinical
development, supported by experimental data.

Introduction to 113-HSD1 Inhibition

The rationale for inhibiting 113-HSDL1 lies in its ability to reduce intracellular cortisol
concentrations in a tissue-specific manner, thereby mitigating the detrimental effects of excess
glucocorticoid signaling.[1] This approach is distinct from systemic glucocorticoid receptor
antagonists, potentially offering a more favorable safety profile. A number of pharmaceutical
companies have advanced selective 113-HSD1 inhibitors into clinical trials, with varying
degrees of success.[2] This guide will compare the performance of several of these inhibitors:
Bl 187004, INCB13739, MK-0916, SPI-62 (clofutriben), CNX-010-49, KR-67105, and UI-1499.

11B-HSD1 Signaling Pathway
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The 113-HSD1 enzyme is a critical component of the glucocorticoid signaling pathway. The
following diagram illustrates the mechanism of action of 113-HSD1 and the point of intervention
for its inhibitors.

Caption: Mechanism of 113-HSD1 action and inhibition.

Data Presentation

The following tables summarize the quantitative data for the selected 113-HSD1 inhibitors,
providing a basis for their comparative evaluation.

Table 1: In Vitro Potency and Selectivity of 113-HSD1
Inhibitors
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Selectivity vs.

Compound Target IC50 (nM) Reference
11B3-HSD2
Human 11(- )
Bl 187004 - Selective [1]
HSD1
Human 11p- ) L
INCB13739 - High selectivity [3]
HSD1
Human 11p- ) )
MK-0916 70.4 (hepatic) Selective [4115]
HSD1
Human 11(3- ] Minimal activity
SPI-62 Ki=5.3 [61[7]
HSD1 on HSD-2
>100-fold vs.
Human 11(-
CNX-010-49 6 dehydrogenase [8][9]
HSD1 o
activity

No inhibition of

Mouse 11[3-
64 11B3-HSD2 up to [8]

HSD1

100 uM

KR-67105 - - - -
Human 11(- )

UI-1499 - Selective [10]
HSD1

Mouse 113-
- - [10]

HSD1

Monkey 11[3-

y 118 ) ) [10]
HSD1

Note: "-" indicates data not readily available in the searched literature.

Table 2: Pharmacokinetic Properties of 113-HSD1
Inhibitors in Humans
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Terminal
Tmax .
Compound Dose Cmax Half-life Reference
(hours)
(hours)
10-360 mg Dose-
Bl 187004 ) 0.67-2.0 14.5-33.5 [11]
(single) dependent
Non-
10-360 mg )
) proportional 0.67-2.0 106-124 [12][13]
(multiple) ]
increase
INCB13739 [3]
Dose-
0.4-100 mg )
MK-0916 ) proportional 1.1-1.8 [415]
(single)
(>6mg)
1-10 mg Nonlinear at
SPI-62 _ [6][71[14]
(single) low doses

Note: "-" indicates data not readily available in the searched literature. Cmax and Tmax values

can be dose-dependent.

Table 3: Preclinical Efficacy of 113-HSD1 Inhibitors in
Animal Models
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Compound Animal Model

Dose

Key Findings Reference

Diet-induced
obese (DIO)
C57B6/J mice

CNX-010-49

30 mg/kg twice
daily for 10

weeks

Significant
decrease in
fasting glucose,
improved insulin
sensitivity and
glucose
tolerance, [9]
significant
decrease in
serum
triglycerides, and
inhibition of body

weight gain.

KR-67105 -

KKAy mice (type
Ul-1499 2 diabetes

model)

10 and 30 mg/kg
for 3 weeks

Lowered fasting
blood glucose
and HbAlc
levels,

[10]
comparable to
pioglitazone.

Lowered plasma

LDL levels.

Note: "-" indicates data not readily available in the searched literature.

Table 4: Clinical Efficacy of 113-HSD1 Inhibitors in

Human Studies

© 2025 BenchChem. All rights reserved.

5/13

Tech Support


https://pubmed.ncbi.nlm.nih.gov/25098735/
https://pubmed.ncbi.nlm.nih.gov/25447448/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2689726?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative
Check Availability & Pricing

Patient
Compound .
Population

Dose

Key Findings

Reference

Type 2 Diabetes,
Bl 187004 overweight/obes

e

20, 80, 240
mg/day for 28
days

Near-full
inhibition of
hepatic 11[3-
HSD1. No

clinically relevant

changes in body
weight, glucose,
or lipid
metabolism.

[15]

Type 2 Diabetes
INCB13739 ]
on metformin

100 and 200
mg/day for 12

weeks

Significant
reductions in
HbAlc (-0.47%
and -0.56%),
fasting plasma
glucose, and
HOMA-IR.
Significant
decrease in total
cholesterol, LDL,
and triglycerides
in hyperlipidemic
patients. Modest
body weight

decrease.

[16][17]

MK-0916 Type 2 Diabetes
and Metabolic

Syndrome

0.5, 2, 6 mg/day
for 12 weeks

No significant
effect on fasting
plasma glucose.
Modest but
significant
reduction in A1C
(-0.3% with 6
mg). Modest
dose-dependent

decreases in

[18]

© 2025 BenchChem. All rights reserved.

6/13

Tech Support


https://pubmed.ncbi.nlm.nih.gov/36478142/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2890352/
https://www.researchgate.net/publication/43299124_The_11-_-Hydroxysteroid_Dehydrogenase_Type_1_Inhibitor_INCB13739_Improves_Hyperglycemia_in_Patients_With_Type_2_Diabetes_Inadequately_Controlled_by_Metformin_Monotherapy
https://pubmed.ncbi.nlm.nih.gov/21272190/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2689726?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

blood pressure
and body weight.
Increased LDL-
C.

Lowered urinary

free cortisol

levels without the
SPI-62 Cushing's ) need for dose (1]
(clofutriben) Syndrome adjustments and

with a low risk of

adrenal

insufficiency.

Note: "-" indicates data not readily available in the searched literature.

Experimental Protocols
In Vitro 11B-HSD1 Inhibition Assay

A common method to determine the in vitro potency of 113-HSD1 inhibitors is a cell-based or
microsomal assay.[10]

e Enzyme Source: Liver microsomes from human, mouse, or monkey, or cells overexpressing
the 113-HSD1 enzyme (e.g., CHO-K1 or C2C12 cells).[8][10]

e Substrate: Cortisone (for human and monkey enzyme) or 11-dehydrocorticosterone (for
mouse enzyme).

» Assay Principle: The conversion of the inactive substrate to active cortisol (or corticosterone)
is measured in the presence of various concentrations of the inhibitor.

o Detection Method: The amount of cortisol produced can be quantified using methods such as
Homogeneous Time Resolved Fluorescence (HTRF) or by using radiolabeled substrates and
subsequent separation and quantification of the radiolabeled cortisol.[10]

o Data Analysis: IC50 values, the concentration of inhibitor required to inhibit 50% of the
enzyme activity, are calculated from the dose-response curves.
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In Vivo Efficacy Studies in Animal Models

Animal models of metabolic disease are crucial for evaluating the in vivo efficacy of 113-HSD1
inhibitors.

e Animal Models: Diet-induced obese (DIO) mice (e.g., C57B6/J on a high-fat diet) are
commonly used to model obesity and insulin resistance.[9] Genetic models of type 2
diabetes, such as KKAy mice, are also employed.[10]

» Dosing: Inhibitors are typically administered orally once or twice daily for a period of several
weeks.

» Efficacy Endpoints:

o Glycemic Control: Fasting blood glucose, glucose tolerance (oral glucose tolerance test -
OGTT), and HbA1c levels are measured.

o Lipid Profile: Serum levels of triglycerides, total cholesterol, and LDL-cholesterol are
assessed.

o Body Weight and Composition: Body weight is monitored throughout the study, and
changes in fat mass can be assessed.

o Insulin Sensitivity: Techniques such as the hyperinsulinemic-euglycemic clamp or
calculation of HOMA-IR can be used.

» Tissue-Specific Inhibition: To confirm target engagement, 113-HSD1 activity can be
measured ex vivo in tissues like the liver and adipose tissue after the treatment period.[10]

Clinical Trials in Humans

Human studies are essential to evaluate the safety, tolerability, pharmacokinetics, and efficacy
of 113-HSD1 inhibitors in the target patient population.

o Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard.

» Patient Population: Typically includes patients with type 2 diabetes, often with inadequate
glycemic control on existing therapies like metformin, and who are overweight or obese.[12]
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[16][18] Studies in patients with Cushing's syndrome are also conducted.[19]

» Efficacy Endpoints:

[e]

Glycemic Control: Change from baseline in HbAlc and fasting plasma glucose (FPG).

(¢]

Lipid Profile: Changes in total cholesterol, LDL-C, HDL-C, and triglycerides.

[¢]

Body Weight and Anthropometric Measures: Changes in body weight and waist
circumference.

[¢]

Blood Pressure: Systolic and diastolic blood pressure measurements.

o Pharmacodynamic Assessments: Target engagement is often assessed by measuring the
ratio of urinary cortisol to cortisone metabolites.[12]

Experimental Workflow

The following diagram outlines a typical workflow for the discovery and development of a
selective 113-HSD1 inhibitor.
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11B-HSD1 Inhibitor Development Workflow
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Caption: A streamlined workflow for 113-HSD1 inhibitor development.
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Conclusion

The selective inhibition of 113-HSD1 remains a promising strategy for the treatment of
metabolic diseases. The compounds reviewed in this guide demonstrate varying profiles in
terms of potency, pharmacokinetics, and clinical efficacy. While some inhibitors, like
INCB13739, have shown encouraging results in improving glycemic control and lipid profiles in
patients with type 2 diabetes, others, such as MK-0916 and Bl 187004, have yielded more
modest or inconclusive outcomes in this patient population. The recent focus on SPI-62
(clofutriben) for Cushing's syndrome highlights the potential for these inhibitors in other
glucocorticoid-excess states.

The preclinical data for compounds like CNX-010-49 and UI-1499 in animal models are
promising, but further clinical investigation is required to ascertain their therapeutic potential in
humans. The success of future 113-HSD1 inhibitors will likely depend on optimizing their
pharmacokinetic and pharmacodynamic properties to achieve sustained and clinically
meaningful target engagement in relevant tissues, leading to tangible benefits for patients with
metabolic and endocrine disorders. This comparative guide serves as a valuable resource for
researchers and drug development professionals in navigating the landscape of selective 113-
HSDL1 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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